molecular formula C8H6N2OS B082732 2-Mercapto-4(3H)-quinazolinone CAS No. 13906-09-7

2-Mercapto-4(3H)-quinazolinone

Cat. No.: B082732
CAS No.: 13906-09-7
M. Wt: 178.21 g/mol
InChI Key: PUPFOFVEHDNUJU-UHFFFAOYSA-N
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Description

2-Mercapto-4(3H)-quinazolinone is a heterocyclic compound that features a quinazolinone core with a mercapto group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Mercapto-4(3H)-quinazolinone typically involves the reaction of anthranilic acid derivatives with thiourea in the presence of a suitable solvent such as polyethylene glycol (PEG). This one-pot synthesis method is both facile and convenient .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but the laboratory synthesis methods can be scaled up for industrial applications. The use of PEG as a solvent in the synthesis process is advantageous due to its low toxicity and environmental friendliness.

Chemical Reactions Analysis

Types of Reactions: 2-Mercapto-4(3H)-quinazolinone undergoes various chemical reactions, including alkylation, oxidation, and substitution reactions. The compound’s ambidentate anions exhibit dual reactivity in alkylation reactions .

Common Reagents and Conditions:

    Alkylation: Alkyl halides are commonly used as reagents in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using appropriate nucleophiles.

Major Products: The major products formed from these reactions include alkylated derivatives of this compound, which have shown moderate fungicidal activity .

Scientific Research Applications

2-Mercapto-4(3H)-quinazolinone has been extensively studied for its biological and pharmacological properties. It has shown potential in the following areas:

Comparison with Similar Compounds

Uniqueness: 2-Mercapto-4(3H)-quinazolinone is unique due to its dual reactivity in alkylation reactions and its moderate fungicidal activity . Its quinazolinone core structure also differentiates it from other sulfur-containing heterocyclic compounds.

Properties

IUPAC Name

2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2OS/c11-7-5-3-1-2-4-6(5)9-8(12)10-7/h1-4H,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUPFOFVEHDNUJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50160880
Record name 2,3-Dihydro-2-thioxoquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50160880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13906-09-7
Record name 2-Mercapto-4(3H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13906-09-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-2-thioxoquinazolin-4(1H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013906097
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dihydro-2-thioxoquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50160880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-2-thioxoquinazolin-4(1H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.237
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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